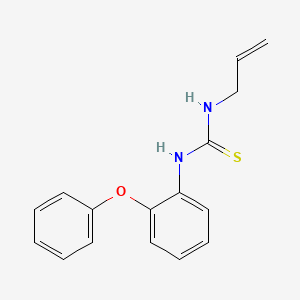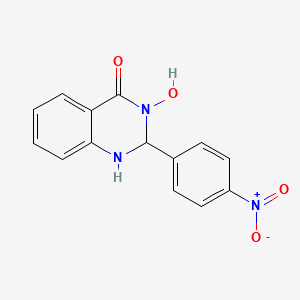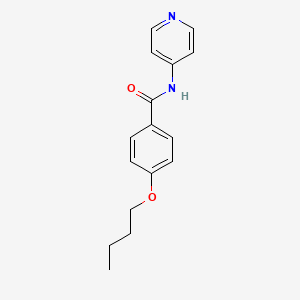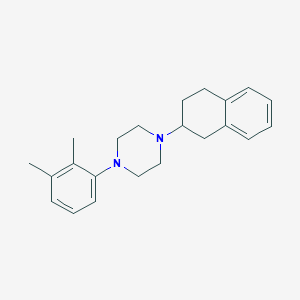
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide, also known as CTDP-1, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves the modulation of synaptic transmission in the brain. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide enhances the function of synaptic connections by increasing the number of synaptic vesicles released during neurotransmitter release. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. In animal studies, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to improve cognitive function and memory. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has also been found to increase the release of dopamine in the brain, which may be responsible for its effects on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to enhance synaptic transmission in the brain. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, one limitation of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is its potential toxicity. Further studies are needed to determine the safety of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
Direcciones Futuras
There are many potential future directions for research on 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide. One direction is to investigate the potential therapeutic applications of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the molecular mechanisms of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide and its effects on synaptic transmission in the brain. Additionally, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to enhance synaptic transmission in the brain makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
Métodos De Síntesis
The synthesis of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 1-phenylcyclopropylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 1-phenylcyclopropyl-(1H-pyrazol-4-yl)-methanamine. This intermediate is then reacted with acetic anhydride to produce the final product, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In neuroscience, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to enhance the function of synaptic connections in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-14(12(2)19(3)18-11)15(20)17-16(9-10-16)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHTTDNBIGSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)

